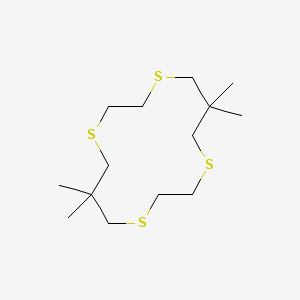
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane is a sulfur-containing macrocyclic compound This compound is notable for its unique structure, which includes four sulfur atoms and four methyl groups, making it a tetrathiacyclotetradecane derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromo-2,3-dimethylbutane with sodium sulfide in a polar solvent such as dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s sulfur atoms can interact with biological molecules, making it useful in studying sulfur-related biochemical processes.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane exerts its effects often involves its ability to coordinate with metal ions. The sulfur atoms in the compound can donate lone pairs of electrons to metal centers, forming stable complexes. These interactions can influence various molecular pathways and processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: Lacks the methyl groups present in 6,6,13,13-Tetramethyl-1,4,8,11-tetrathiacyclotetradecane.
1,4,8,11-Tetraazacyclotetradecane: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.
Uniqueness
This compound is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific sulfur-metal interactions.
Propiedades
Número CAS |
119930-95-9 |
|---|---|
Fórmula molecular |
C14H28S4 |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
6,6,13,13-tetramethyl-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C14H28S4/c1-13(2)9-15-5-7-17-11-14(3,4)12-18-8-6-16-10-13/h5-12H2,1-4H3 |
Clave InChI |
UUEZVXVMCVLDQV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CSCCSCC(CSCCSC1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















